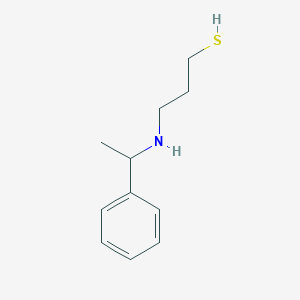

3-(1-Phenylethylamino)propane-1-thiol

Description

Structure

3D Structure

Properties

CAS No. |

4628-56-2 |

|---|---|

Molecular Formula |

C11H17NS |

Molecular Weight |

195.33 g/mol |

IUPAC Name |

3-(1-phenylethylamino)propane-1-thiol |

InChI |

InChI=1S/C11H17NS/c1-10(12-8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 |

InChI Key |

FORPVLUQWPWTJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCCS |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Phenylethylamino Propane 1 Thiol

Enantioselective Synthesis Approaches to 3-(1-Phenylethylamino)propane-1-thiol

Enantioselective synthesis is crucial for producing single enantiomers of chiral compounds. For this compound, the focus is on establishing the stereocenter on the 1-phenylethyl group with high enantiomeric excess.

Asymmetric Alkylation and Nucleophilic Addition Strategies

One of the most direct methods for the synthesis of this compound is through the reductive amination of a suitable ketone with an aminothiol (B82208). This approach involves the reaction of 1-phenyl-ethanone with 3-aminopropane-1-thiol to form an intermediate imine, which is then reduced to the final product. The use of a chiral reducing agent or a chiral catalyst can induce enantioselectivity in the reduction step.

Alternatively, asymmetric alkylation of 3-aminopropane-1-thiol with a chiral 1-phenylethyl halide or a related electrophile can be envisioned. The success of this strategy would depend on the nucleophilicity of the amino group and the ability to control the stereochemical outcome of the substitution reaction.

Table 1: Proposed Asymmetric Reductive Amination Conditions

| Catalyst/Reagent | Reducing Agent | Solvent | Temperature (°C) | Expected Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chiral Phosphine-Metal Complex | H₂ | Methanol | 25-50 | >90% |

| Chiral Borane Reagent | - | THF | -20 to 0 | 85-95% |

Note: The data in this table is illustrative and based on typical outcomes for asymmetric reductive amination reactions of similar substrates.

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic methods offer a powerful and environmentally benign approach to chiral synthesis. Enzymes such as lipases, proteases, and dehydrogenases can be employed to achieve high enantioselectivity. For the synthesis of this compound, a chemo-enzymatic strategy could involve the kinetic resolution of a racemic precursor. For instance, a racemic 1-phenylethanol (B42297) could be selectively acylated by a lipase (B570770), separating the enantiomers. The desired enantiomer can then be converted to a leaving group and reacted with 3-aminopropane-1-thiol.

Another chemo-enzymatic approach could utilize a transaminase to directly synthesize chiral 1-phenylethylamine (B125046) from 1-phenylethanone, which can then be coupled with a propane-1-thiol synthon.

Table 2: Potential Enzymes for Chemo-Enzymatic Synthesis

| Enzyme Class | Reaction Type | Substrate | Potential Outcome |

|---|---|---|---|

| Lipase | Kinetic Resolution (Acylation) | Racemic 1-phenylethanol | Enantiomerically enriched 1-phenylethanol |

| Dehydrogenase | Asymmetric Reduction | 1-phenylethanone | Enantiomerically pure 1-phenylethanol |

Note: The applicability of these enzymes would require experimental validation for the specific substrates involved in the synthesis of this compound.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. googleapis.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. googleapis.com For the synthesis of this compound, a chiral auxiliary could be attached to the 3-aminopropane-1-thiol precursor. Subsequent alkylation with a 1-phenylethyl electrophile would proceed diastereoselectively. The auxiliary would then be cleaved to yield the enantiomerically enriched product.

Given that the chirality of the target molecule resides in the 1-phenylethylamine moiety, it is also plausible that 1-phenylethylamine itself could act as a chiral auxiliary in a different synthetic context to introduce new stereocenters, a testament to its versatility in asymmetric synthesis. mdpi.com

Table 3: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Type of Reaction | Potential for Diastereoselectivity |

|---|---|---|

| Evans' Oxazolidinones | Alkylation | High |

| SAMP/RAMP Hydrazones | Alkylation | High |

Note: The selection of an appropriate chiral auxiliary would depend on the specific synthetic route and reaction conditions.

Diastereoselective Synthesis and Resolution Techniques

When an enantioselective synthesis is not feasible or desired, diastereoselective methods or the resolution of a racemic mixture can be employed to obtain the desired stereoisomer.

Formation and Separation of Diastereomeric Salts

A classical and often effective method for resolving a racemic mixture of amines is through the formation of diastereomeric salts. The racemic this compound can be treated with a chiral acid to form a mixture of two diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomer can be treated with a base to liberate the enantiomerically pure amine.

Table 4: Common Chiral Resolving Acids

| Chiral Acid |

|---|

| Tartaric Acid |

| Mandelic Acid |

| Camphorsulfonic Acid |

Note: The efficiency of resolution is highly dependent on the specific combination of the racemic amine and the chiral acid, as well as the crystallization conditions.

Kinetic Resolution Methods Utilizing this compound Precursors

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. This technique can be applied to a precursor of this compound.

For example, a racemic amino alcohol precursor could be subjected to enzymatic acylation, where a lipase selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. The unreacted, enantiomerically enriched amino alcohol can then be converted to the target thiol. Non-enzymatic methods, often employing chiral catalysts, can also be used for kinetic resolution.

Table 5: Examples of Kinetic Resolution on Analogous Substrates

| Substrate | Chiral Catalyst/Enzyme | Reaction | Outcome |

|---|---|---|---|

| Racemic secondary alcohol | Lipase | Acylation | Separation of enantiomers |

| Racemic amine | Chiral Acylating Agent | Acylation | Enrichment of one enantiomer |

Note: The data presented is based on established kinetic resolution methods for similar functional groups and would need to be adapted and optimized for the specific precursors of this compound.

Advanced Synthetic Transformations Leading to this compound

The construction of the carbon-nitrogen and carbon-sulfur bonds in this compound can be achieved through several advanced synthetic transformations. These methods offer efficient pathways to the target molecule, often leveraging catalytic processes for improved yield and selectivity.

Reductive Amination: A primary and highly effective strategy for forming the C-N bond is reductive amination. smolecule.comnih.gov This transformation involves the reaction of an amine with a carbonyl compound to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. mdpi.com

For the synthesis of the target molecule, this could involve the reaction of 1-phenylethylamine with a suitable three-carbon aldehyde bearing a protected thiol, such as S-trityl-3-mercaptopropionaldehyde. The reaction is typically carried out in the presence of a mild reducing agent.

Key Transformation: The condensation of 1-phenylethylamine with a protected mercaptoaldehyde, followed by reduction.

Reagents: Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation. mdpi.com The use of STAB is often preferred for its mildness and selectivity.

Nucleophilic Alkylation: An alternative approach involves the formation of the C-N bond via nucleophilic substitution (alkylation). In this method, 1-phenylethylamine acts as a nucleophile, displacing a leaving group on a three-carbon chain that already contains the thiol or a protected thiol group.

Key Transformation: The reaction of 1-phenylethylamine with a substrate like 3-chloro-1-propanethiol (B91760) or its S-protected derivative (e.g., 1-bromo-3-(tritylthio)propane).

Conditions: The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction, and a polar aprotic solvent like acetonitrile (B52724) or DMF.

The following table outlines these advanced synthetic transformations.

| Synthetic Strategy | Reaction Type | Key Substrates | Key Reagents/Catalysts | Description |

| Reductive Amination | Imine formation and reduction | 1-Phenylethylamine, 3-(Protected-thio)propanal | Sodium triacetoxyborohydride (STAB) or H₂/Pd-C | Forms the C-N bond by reacting an amine with a carbonyl compound, followed by in-situ reduction of the resulting imine. smolecule.commdpi.com |

| Nucleophilic Alkylation | Sₙ2 Reaction | 1-Phenylethylamine, 1-Halo-3-(protected-thio)propane | A non-nucleophilic base (e.g., Diisopropylethylamine) | Forms the C-N bond through the displacement of a leaving group on an alkyl chain by the amine nucleophile. |

These methodologies, supported by robust protective group strategies, provide a versatile toolkit for the rational design and synthesis of this compound and its derivatives for further research applications.

Advanced Spectroscopic and Structural Elucidation of 3 1 Phenylethylamino Propane 1 Thiol

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.comspectroscopyonline.com These two techniques are often complementary.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured. Polar bonds, such as N-H and S-H, typically show characteristic absorption bands. The S-H stretching vibration is expected around 2550 cm⁻¹, although it is often a weak band. rsc.org The N-H stretch of a secondary amine would appear in the region of 3300-3500 cm⁻¹. Aliphatic C-H stretches are observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The C-S and S-S bonds, which are weak in FT-IR, often give rise to more easily identifiable bands in the Raman spectrum. rsc.org The C-S stretching vibrations are typically found in the 600-750 cm⁻¹ region. rsc.org The aromatic ring vibrations would also produce strong signals.

Hydrogen bonding, both intramolecular (e.g., between the SH group and the amine nitrogen) and intermolecular, can significantly influence the vibrational frequencies, typically causing a broadening and shifting of the N-H and S-H stretching bands to lower wavenumbers. nih.gov

Expected Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Comments |

| N-H Stretch | 3300 - 3500 | FT-IR, Raman | Broadened by hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Characteristic of the phenyl group. |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman | From phenylethyl and propane (B168953) moieties. |

| S-H Stretch | ~2550 | FT-IR, Raman | Often weak in FT-IR, more reliable in Raman. rsc.org |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman | Multiple bands expected for the phenyl ring. |

| C-N Stretch | 1020 - 1250 | FT-IR | |

| C-S Stretch | 600 - 750 | Raman | Generally stronger in Raman than FT-IR. rsc.org |

This is an interactive data table. Values are based on characteristic group frequencies.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis (e.g., LDI-MS for nanoclusters)

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, allowing for the calculation of its elemental formula. sfrbm.orgdrug-dev.com It also provides structural information through the analysis of fragmentation patterns. miamioh.edu

For 3-(1-phenylethylamino)propane-1-thiol (C₁₁H₁₇NS), the calculated monoisotopic mass is 195.10817 Da. HRMS techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution analyzer (e.g., TOF or Orbitrap) would be able to confirm this mass with high accuracy. sfrbm.org

The fragmentation pattern in tandem mass spectrometry (MS/MS) would be key to confirming the structure. Predictable fragmentation pathways for this molecule include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common pathway for amines. This would lead to the loss of a propylthiol radical or a phenylethyl radical, resulting in characteristic fragment ions.

Benzylic cleavage: Cleavage of the C-C bond between the phenyl ring and the ethyl chain is highly favorable, leading to the formation of a stable C₇H₇⁺ fragment (tropylium ion) at m/z 91, a hallmark of compounds containing a benzyl (B1604629) group.

Furthermore, the specific mention of Laser Desorption/Ionization Mass Spectrometry (LDI-MS) for nanoclusters points to a potential application of this molecule. Thiol-containing molecules are widely used as capping agents to stabilize metal nanoclusters (e.g., gold nanoclusters). nih.gov In this context, this compound could serve as a ligand. LDI-MS is a powerful technique for analyzing these materials, capable of desorbing and ionizing the intact nanoclusters or their fragments, providing information about the composition of the metallic core and the attached ligand shell. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Chiral Purity Assessment

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral molecule such as this compound, single-crystal X-ray diffraction is the most reliable method to determine its absolute configuration. nih.govnih.gov

The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The symmetry of this pattern allows for the determination of the crystal's space group. Since chiral molecules can only crystallize in one of the 65 chiral (Sohncke) space groups, this initial step can confirm the chiral nature of the crystallized sample. wikipedia.org

A key aspect of determining the absolute configuration is the phenomenon of anomalous scattering (or resonant scattering). researchgate.netresearchgate.net When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor becomes a complex number. This effect, particularly for heavier atoms like the sulfur atom in this compound, leads to small but measurable differences in the intensities of Friedel pairs—reflections (hkl) and (-h-k-l) that are otherwise equivalent in intensity. researchgate.net The analysis of these intensity differences, known as Bijvoet differences, allows for the unambiguous assignment of the absolute stereochemistry (R or S) at the chiral center.

The refinement of the crystal structure yields a critical value known as the Flack parameter. nih.govmdpi.comed.ac.uk This parameter, which ranges from 0 to 1, indicates the absolute structure of the crystal. ed.ac.uk A Flack parameter value close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct. mdpi.comed.ac.uk A value near 1 suggests that the inverted structure is the correct one, while a value around 0.5 can indicate a racemic twin. ed.ac.uk For a compound known to be enantiopure, a standard uncertainty of less than 0.1 is generally considered sufficient for a confident assignment of the absolute structure. mdpi.comed.ac.uk

While specific crystallographic data for this compound is not publicly available, the following table illustrates the typical parameters that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Chemical Formula | C11H17NS | Identifies the elemental composition. |

| Crystal System | Monoclinic | Describes the shape of the unit cell. |

| Space Group | P2₁ | Defines the symmetry elements; P2₁ is a common chiral space group. |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 7.1 Å, β = 95° | Defines the size and angles of the repeating crystal lattice unit. |

| Flack Parameter | 0.02(4) | A value near zero confirms the assigned absolute configuration. mdpi.com |

| Bond Length (C-S) | 1.82 Å | Provides the distance between the carbon and sulfur atoms. |

| Bond Angle (C-N-C) | 115.2° | Defines the angle between the connected carbon and nitrogen atoms. |

| Torsion Angle (N-C-C-S) | -65.4° | Describes the conformation of the propanethiol backbone. |

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This chiroptical method is highly sensitive to the stereochemistry of a molecule and is widely used for chiral recognition and the determination of enantiomeric excess (ee). nih.govutexas.edu

The chromophore in this compound is the phenyl group, which gives rise to characteristic electronic transitions in the ultraviolet (UV) region of the spectrum. The chiral center, being directly attached to the phenyl group via the ethylamino bridge, induces a CD signal for these transitions. The resulting CD spectrum is a fingerprint of the specific enantiomer; the (R)- and (S)-enantiomers will produce mirror-image spectra of equal magnitude but opposite sign.

For determining the enantiomeric excess of α-chiral primary amines like this compound, CD spectroscopy can be employed through various strategies. nih.govnih.gov One common approach involves the use of a chiral sensing ensemble. This can be achieved by forming diastereomeric complexes between the aminothiol (B82208) and a chiral host molecule or a metal complex. nih.govnih.gov For instance, the amine can be derivatized by condensation with an aldehyde, and the resulting chiral imine can coordinate to a metal center, such as Cu(I) or Fe(II), which is also ligated by a chiral ligand like BINAP. nih.govnih.gov

The formation of these diastereomeric host-guest complexes results in distinct CD signals, often in the visible region due to metal-to-ligand charge transfer (MLCT) bands. nih.govnih.gov The two enantiomers of the aminothiol will interact differently with the chiral host, leading to CD signals of different amplitudes. nih.gov By creating a calibration curve that plots the CD intensity at a specific wavelength against known enantiomeric excess values, the ee of an unknown sample can be rapidly and accurately determined. nih.govacs.org Research on the closely related 1-phenylethylamine (B125046) has demonstrated the utility of CD spectroscopy in distinguishing its enantiomers. rsc.org

The following table illustrates hypothetical data from a CD spectroscopic analysis aimed at determining the enantiomeric excess of this compound using a chiral sensor.

| Sample (% ee of S-enantiomer) | Molar Ellipticity [θ] at λmax (deg·cm²·dmol⁻¹) | Observation |

|---|---|---|

| 100% (R) | -12,500 | Strong negative Cotton effect for the pure R-enantiomer complex. |

| 50% (R) | -6,250 | Signal intensity is proportional to the enantiomeric excess. |

| 0% (Racemic) | 0 | The racemic mixture is CD silent as the signals from the enantiomers cancel out. |

| 50% (S) | +6,250 | The sign of the Cotton effect inverts for the opposite enantiomer. |

| 100% (S) | +12,500 | Strong positive Cotton effect for the pure S-enantiomer complex. |

This approach allows for rapid screening of chirality and purity with high sensitivity, making it an invaluable tool in asymmetric synthesis and quality control. nih.govutexas.edu

Computational Chemistry and Theoretical Investigations of 3 1 Phenylethylamino Propane 1 Thiol

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometric parameters of molecular systems. For 3-(1-Phenylethylamino)propane-1-thiol, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be instrumental in elucidating its structural and electronic characteristics.

Optimization of Conformations and Isomers of the Compound

The structural complexity of this compound arises from its multiple rotatable bonds, leading to a variety of possible conformations. Geometric optimization using DFT would identify the most stable conformers by locating the minima on the potential energy surface. Key dihedral angles, including those around the C-N, C-S, and C-C bonds of the propane (B168953) and ethyl groups, would be systematically varied to map the conformational landscape. The presence of a chiral center at the carbon atom attached to the phenyl group also gives rise to (R) and (S) enantiomers, the geometries of which can be independently optimized. It is anticipated that intramolecular interactions, such as hydrogen bonding between the amine and thiol groups, would play a significant role in determining the preferred conformations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the HOMO is expected to be localized on the electron-rich regions, likely the sulfur and nitrogen atoms, indicating these sites are prone to electrophilic attack. Conversely, the LUMO would be distributed over the more electron-deficient areas, such as the phenyl ring, suggesting these regions are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Susceptibility to electrophilic attack |

| LUMO Energy | -0.8 | Susceptibility to nucleophilic attack |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. For this compound, the MEP map would likely show negative potential (typically colored red) around the lone pairs of the nitrogen and sulfur atoms, indicating these are sites for electrophilic interaction. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amine and thiol groups, making them susceptible to nucleophilic attack. The phenyl group would exhibit a region of negative potential above and below the plane of the ring due to the π-electron cloud.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, calculations of vibrational frequencies using DFT would correspond to the peaks observed in an infrared (IR) spectrum. Key vibrational modes would include the N-H and S-H stretching frequencies, as well as the aromatic C-H stretches of the phenyl group. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR spectra.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Corresponding Functional Group |

|---|---|---|

| IR Spectroscopy | N-H stretch | ~3350 cm⁻¹ |

| S-H stretch | ~2550 cm⁻¹ | |

| ¹³C NMR | Chemical Shift | ~140 ppm (aromatic C) |

Computational Rationalization of Stereoselectivity in Synthetic Pathways

Computational chemistry has emerged as a powerful tool for elucidating the mechanisms of chemical reactions and understanding the origins of stereoselectivity. In the context of synthesizing chiral molecules like this compound, theoretical investigations, particularly using Density Functional Theory (DFT), provide invaluable insights into the transition states that govern the stereochemical outcome. While specific computational studies on the synthesis of this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining analogous stereoselective transformations that employ chiral amines to induce asymmetry.

A relevant model for understanding the role of the chiral (R)- or (S)-1-phenylethylamino group is the asymmetric Michael addition reaction, where a chiral amine catalyst directs the nucleophilic attack on an α,β-unsaturated system. Computational studies of such reactions allow for a detailed analysis of the diastereomeric transition states, revealing the subtle energetic differences that lead to the preferential formation of one stereoisomer.

The general approach involves mapping the potential energy surface of the reaction for all possible stereochemical pathways. The transition states corresponding to the formation of different diastereomers are located and their geometries optimized. The calculated energies of these transition states are then used to predict the diastereomeric ratio of the products, which can be compared with experimental results. According to transition state theory, the product distribution is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between the competing diastereomeric transition states.

For a reaction involving the chiral 1-phenylethylamino group, the stereoselectivity arises from the differential non-covalent interactions between the chiral auxiliary and the reactants in the transition state. These interactions can include steric hindrance, hydrogen bonding, and electrostatic interactions, which stabilize one transition state over the others.

To illustrate this, consider a model system where a nucleophile adds to an electrophile under the guidance of a chiral amine. Computational analysis would focus on the transition states leading to the (R,R) and (R,S) diastereomers (assuming the chiral amine is of the (R)-configuration).

Table 1: Hypothetical Calculated Energies for Diastereomeric Transition States

| Transition State | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG‡) (kcal/mol) |

| TS-(R,S) | 0.0 | 0.0 |

| TS-(R,R) | 1.8 | 1.5 |

Note: The data in this table is illustrative and based on typical values found in computational studies of stereoselective reactions. It is meant to represent the kind of data generated in such studies.

In this hypothetical example, the transition state leading to the (R,S) product is lower in energy by 1.5 kcal/mol. This energy difference would translate to a significant preference for the formation of the (R,S) diastereomer.

Further analysis of the optimized geometries of these transition states can reveal the specific interactions responsible for this energy difference. Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, are examined to understand the spatial arrangement of the molecules in the transition state.

Table 2: Hypothetical Key Geometric Parameters in Diastereomeric Transition States

| Parameter | TS-(R,S) | TS-(R,R) |

| Distance (Amine N-H --- Electrophile O) | 2.1 Å | 2.8 Å |

| Dihedral Angle (C-N-Cα-Cβ) | -165° | -120° |

Note: The data in this table is illustrative and intended to exemplify the types of geometric parameters analyzed in computational studies.

The shorter distance between the amine proton and the electrophile's oxygen in TS-(R,S) suggests a stronger hydrogen bonding interaction, which stabilizes this transition state. Conversely, the more skewed dihedral angle in TS-(R,R) might indicate increased steric repulsion between the phenyl group of the chiral amine and a substituent on the electrophile. These subtle geometric differences, quantified through computation, provide a rational basis for the observed stereoselectivity.

By applying these computational methodologies, researchers can not only explain the outcome of known stereoselective reactions but also predict the efficiency of new chiral catalysts or auxiliaries and design synthetic pathways to favor the formation of a desired stereoisomer. In the case of this compound, a similar computational approach would analyze the transition states of the reaction forming the new stereocenter, providing a molecular-level understanding of how the chirality of the 1-phenylethylamino moiety is transferred to the final product.

Reactions at the Thiol Group (-SH)

The thiol group is a potent nucleophile and is susceptible to oxidation, making it a reactive center for various chemical modifications.

Oxidation Reactions to Disulfides and Higher Oxidation States

The oxidation of thiols is a fundamental transformation in organic sulfur chemistry. The thiol group in this compound can be readily oxidized to form a disulfide, the symmetrical bis(3-(1-phenylethylamino)propyl) disulfide. This reaction can be achieved using a variety of mild oxidizing agents, such as iodine in the presence of a base, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by metal ions.

The mechanism of this oxidation typically involves the formation of a thiyl radical intermediate, which then dimerizes to form the disulfide bond. Further oxidation under stronger conditions can lead to higher oxidation states of sulfur, such as sulfinic and sulfonic acids, although the formation of disulfides is the most common outcome under controlled conditions.

Table 1: Representative Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Conditions | Product |

| Iodine (I₂) / Base | Methanol, Room Temperature | Disulfide |

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, Room Temperature | Disulfide |

| Oxygen (O₂) / Metal Catalyst | Various solvents, Room Temperature | Disulfide |

Thioether and Thioester Formation via Nucleophilic Substitution

The nucleophilicity of the thiol group allows it to readily participate in nucleophilic substitution reactions to form thioethers and thioesters.

Thioether Formation: Thioethers can be synthesized by the reaction of this compound with alkyl halides, tosylates, or other electrophiles. This reaction, often carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate, proceeds via an SN2 mechanism. A variety of alkylating agents can be employed, leading to a diverse range of thioether derivatives.

Thioester Formation: Thioesters are formed through the acylation of the thiol group. This can be achieved by reacting this compound with acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

Table 2: Reagents for Thioether and Thioester Synthesis

| Reaction Type | Reagent | Product |

| Thioetherification | Alkyl Halide (e.g., Methyl Iodide) | Thioether |

| Thioetherification | Alkyl Tosylate | Thioether |

| Thioesterification | Acyl Chloride (e.g., Acetyl Chloride) | Thioester |

| Thioesterification | Acid Anhydride (e.g., Acetic Anhydride) | Thioester |

| Thioesterification | Carboxylic Acid / DCC | Thioester |

Thiol-Ene Click Chemistry Applications

Thiol-ene "click" chemistry is a robust and efficient method for the formation of carbon-sulfur bonds. This reaction involves the radical-mediated addition of a thiol to an alkene (an "ene"). wikipedia.org The reaction is characterized by its high yields, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.org

The thiol group of this compound can be added across a carbon-carbon double bond in the presence of a radical initiator, which can be generated by UV light or thermally. This results in the formation of a thioether linkage in an anti-Markovnikov fashion. The versatility of the alkene component allows for the introduction of a wide array of functionalities onto the this compound scaffold.

Table 3: Components of Thiol-Ene Click Chemistry

| Component | Example | Role |

| Thiol | This compound | Nucleophilic addition to the alkene |

| Ene (Alkene) | Allyl alcohol, Styrene | Substrate for thiol addition |

| Radical Initiator | AIBN, DMPA | Initiates the radical chain reaction |

Reactions at the Amine Group (-NH-)

The secondary amine in this compound is also a nucleophilic center and can undergo various derivatization reactions.

Acylation and Alkylation Reactions

Acylation: The secondary amine can be acylated to form amides using reagents such as acyl chlorides or acid anhydrides. youtube.com This reaction is typically carried out in the presence of a base to scavenge the acid generated. The resulting N-acyl derivatives exhibit different chemical and physical properties compared to the parent amine. For instance, enzymatic methods have been employed for the kinetic resolution of racemic primary amines through acylation, highlighting the potential for stereoselective transformations. nih.gov

Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides. This reaction can lead to the formation of a tertiary amine. However, over-alkylation to form a quaternary ammonium (B1175870) salt is a possible side reaction. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for N-alkylation. google.com

Table 4: Reagents for Amine Acylation and Alkylation

| Reaction Type | Reagent | Product |

| Acylation | Acyl Chloride (e.g., Benzoyl Chloride) | Amide |

| Acylation | Acid Anhydride (e.g., Propionic Anhydride) | Amide |

| Alkylation | Alkyl Halide (e.g., Ethyl Bromide) | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Tertiary Amine |

Cyclization Reactions Leading to Heterocycle Formation (e.g., Triazoles)

The direct cyclization of this compound into a triazole ring is not a straightforward transformation. The formation of 1,2,3-triazoles typically proceeds via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. Therefore, to form a triazole, this compound would first need to be chemically modified to incorporate either an azide or an alkyne functionality.

For instance, the amine or thiol group could be alkylated with a propargyl halide (e.g., propargyl bromide) to introduce a terminal alkyne. Alternatively, the thiol could be converted to a leaving group, followed by substitution with sodium azide to install the azide moiety. Once functionalized, the resulting derivative could undergo a cycloaddition reaction to form the desired triazole heterocycle. However, specific studies detailing this pathway for this compound are not prominent in the available scientific literature.

Concurrent or Sequential Reactivity of Thiol and Amine Functionalities

The presence of both a nucleophilic thiol and a nucleophilic amine in a 1,3-relationship allows for concerted or stepwise reactions to form various cyclic structures and complexes.

Intramolecular Cyclizations

The most predictable intramolecular cyclization for a 3-aminopropane-1-thiol derivative involves reaction with a carbonyl compound, such as an aldehyde or a ketone. This reaction leads to the formation of a six-membered 1,3-thiazolidine ring system. The reaction proceeds via initial formation of a hemithioaminal, followed by dehydration to yield the stable thiazolidine (B150603) product. Given the chiral center at the 1-phenylethyl group, this cyclization would result in the formation of diastereomers.

The general reaction is as follows: this compound + R¹R²C=O ⇌ 2,2-disubstituted-3-(1-phenylethyl)thiazolidine + H₂O

This type of cyclization is a common strategy in medicinal chemistry to create libraries of thiazolidine derivatives, which are known to possess a wide range of biological activities. nih.govnih.gove3s-conferences.org

Table 1: Potential Thiazolidine Derivatives from Intramolecular Cyclization

| Carbonyl Reactant (R¹R²C=O) | Resulting Thiazolidine Derivative |

|---|---|

| Formaldehyde | 3-(1-Phenylethyl)thiazolidine |

| Acetone | 2,2-Dimethyl-3-(1-phenylethyl)thiazolidine |

| Benzaldehyde | 2-Phenyl-3-(1-phenylethyl)thiazolidine |

Chelation and Ligand Formation with Metal Ions

The aminothiol (B82208) structure of this compound makes it an excellent bidentate ligand for various metal ions. The soft sulfur donor of the thiol and the harder nitrogen donor of the amine can coordinate simultaneously to a single metal center, forming a stable five-membered chelate ring. This behavior is well-documented for analogous aminothiol ligands like 3-(dimethylamino)-1-propanethiol, which forms stable square-planar complexes with d⁸ transition metals such as nickel(II), palladium(II), and platinum(II). illinois.edu

In these complexes, two molecules of the aminothiol ligand typically coordinate to the metal center. The resulting complexes, with the general formula M[S(CH₂)₃NH(CH(CH₃)C₆H₅)]₂, would be chiral due to the ligand's inherent chirality. This property could be exploited in asymmetric catalysis.

Table 2: Potential Metal Complexes with this compound as a Bidentate Ligand

| Metal Ion | Expected Complex Stoichiometry | Probable Geometry |

|---|---|---|

| Nickel(II) | [Ni(ligand)₂] | Square-planar |

| Palladium(II) | [Pd(ligand)₂] | Square-planar |

| Platinum(II) | [Pt(ligand)₂] | Square-planar |

| Copper(II) | [Cu(ligand)₂] | Distorted square-planar |

Diastereoselective and Enantioselective Derivatization Strategies

The chiral (1-phenylethyl)amino group is a powerful tool for directing the stereochemical outcome of reactions, making this compound a valuable substrate for diastereoselective and enantioselective synthesis. mdpi.com

The chiral auxiliary can influence the facial selectivity of reactions at a prochiral center introduced into the molecule. A study on the closely related (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide demonstrated that deprotonation followed by alkylation proceeds with good to fair diastereoselectivity. clockss.org This indicates that the (S)-N-(1-phenylethyl) group effectively controls the approach of the electrophile. A similar directing effect would be expected for reactions involving derivatives of this compound.

Table 3: Diastereoselective Alkylation of an Analogous Chiral Amide¹

| Electrophile | Solvent | Yield | Diastereomeric Ratio |

|---|---|---|---|

| Propyl iodide | Ether | 53% | 78:22 |

| Ethyl iodide | Ether | 62% | 75:25 |

| Methyl iodide | Ether | 55% | 68:32 |

| Methyl tosylate | Ether | 60% | 80:20 |

| Propyl iodide | THF | 83% | ~50:50 |

Data adapted from a study on (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide, demonstrating the directing effect of the chiral amine. clockss.org

Furthermore, derivatization of the thiol group itself can be achieved using various thiol-reactive reagents. For example, reaction with N-substituted maleimides is a common method for labeling thiols. mdpi.com A systematic comparison of N-ethyl maleimide (B117702) (NEM) and the chiral (R)-(+)-N-(1-phenylethyl)maleimide (NPEM) for derivatizing biological thiols has been conducted. nih.gov When this compound (which is itself chiral) reacts with an achiral maleimide like NEM, a pair of diastereomers will be formed. Reaction with a chiral maleimide like NPEM would also result in a pair of diastereomers, offering a method for chiral resolution or analysis via techniques like HPLC or NMR spectroscopy.

Conclusion

3-(1-Phenylethylamino)propane-1-thiol stands as a prototypical example of a multifunctional organic compound with significant potential in both stereoselective synthesis and materials science. Its unique combination of a chiral amine and a thiol moiety offers a versatile platform for the development of new catalysts, ligands, and functional materials. While direct research on this specific molecule is still emerging, the foundational knowledge of its constituent functional groups provides a strong basis for its future exploration and application in advanced chemical research. The continued investigation into the synthesis and properties of such chiral amine-thiol compounds is poised to open new avenues for innovation in organic chemistry and materials science.

Applications of 3 1 Phenylethylamino Propane 1 Thiol and Its Derivatives in Non Biological Systems

Role in Asymmetric Catalysis and Chiral Ligand Design

In asymmetric catalysis, the primary goal is the synthesis of enantiomerically pure compounds. mdpi.com Chiral ligands are fundamental to this pursuit, as they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. mdpi.com The structure of 3-(1-Phenylethylamino)propane-1-thiol is ideally suited for this purpose, functioning as a chiral N,S-bidentate ligand that can form stable chelate complexes with various transition metals.

The development of novel chiral ligands is critical for advancing transition-metal-catalyzed enantioselective reactions. nih.gov Ligands based on naturally occurring chiral molecules, such as amino acids and peptides, have proven effective in a range of metal-catalyzed processes. mdpi.comresearchgate.net The aminothiol (B82208) scaffold of this compound offers a similar platform for inducing chirality.

Gold (Au) Catalysis: Asymmetric gold catalysis has rapidly developed, leveraging the metal's unique affinity for activating carbon-carbon multiple bonds. mdpi.com While many successful systems rely on chiral phosphine (B1218219) ligands, the design of new ligand classes is an active area of research. polyu.edu.hknih.gov A key challenge in gold(I) catalysis stems from the linear geometry of its complexes, which places the chiral ligand far from the reaction site. polyu.edu.hk The bidentate nature of an N,S-ligand like this compound could enforce a specific geometry around the gold center, potentially offering more effective chirality transfer. In gold redox catalysis involving Au(I)/Au(III) cycles, chiral P,N-ligands have been shown to provide excellent stereoselectivity by forming stable chiral complexes where the stereodetermining step occurs at the square-planar Au(III) intermediate. nih.gov An analogous N,S-ligand could offer a similar stabilizing effect and chiral environment.

Copper (Cu) Catalysis: Copper complexes are widely used in asymmetric reactions, including conjugate additions and Henry reactions. nih.govmdpi.com The efficacy of these catalytic systems often depends on the use of bi- or polydentate ligands containing nitrogen donors, such as those derived from amino acids or diamines. mdpi.comsigmaaldrich.comnih.gov The chelation of a chiral aminothiol ligand to a Cu(II) center would create a rigid, asymmetric catalyst capable of differentiating between the enantiotopic faces of a prochiral substrate.

Iridium (Ir) Catalysis: Chiral iridium complexes are exceptionally effective catalysts for the asymmetric transfer hydrogenation (ATH) of ketones and imines, producing valuable chiral alcohols and amines. nih.govnih.gov Many of the most successful catalysts employ chiral diamine or aminophosphine (B1255530) ligands. nih.govresearchgate.net The this compound ligand could be used to synthesize chiral iridium complexes for such transformations, where it would coordinate to the metal to create a well-defined chiral pocket around the active site. rsc.org

| Metal Catalyst | Representative Reaction | Analogous Ligand Type | Achieved Enantioselectivity (ee) |

| Gold (Au) | Alkene Aminoarylation | Chiral P,N-Ligands | Up to 99:1 er |

| Copper (Cu) | Conjugate Addition | Amino Acid-Based Ligands | Up to 72% ee |

| Iridium (Ir) | Asymmetric Transfer Hydrogenation | Polymeric Chiral Diamines | Up to 99% ee |

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. beilstein-journals.org Chiral secondary amines are among the most powerful classes of organocatalysts, capable of activating carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. rsc.orgresearchgate.net

The 1-phenylethylamine (B125046) moiety within this compound provides the essential chiral scaffold for this type of catalysis. researchgate.net The bulky phenyl group creates a defined steric environment that effectively shields one face of the reactive intermediate, directing the approach of the reaction partner and leading to high enantioselectivity. snnu.edu.cn While the thiol group is not directly involved in the catalytic cycle of enamine or iminium activation, its presence could modulate the catalyst's physical properties, such as solubility and stability. Furthermore, it could engage in non-covalent interactions, like hydrogen bonding, with the substrate to provide an additional layer of stereochemical control.

Photocatalysis utilizes light to drive chemical reactions and has emerged as a powerful tool in modern organic synthesis. A common application involving thiols is the radical-mediated thiol-ene reaction, where a thiyl radical adds across a carbon-carbon double bond. While the direct use of this compound as a photocatalyst is unlikely due to the absence of a suitable chromophore, it could play a role as a chiral reactant or additive. The thiol group can readily engage in photocatalytic thiol-ene reactions. The chirality of the molecule could potentially influence the stereochemical outcome of subsequent intramolecular cyclization steps, although this remains a largely speculative application that requires further investigation.

Applications in Materials Science and Polymer Chemistry

The unique functional groups of this compound also make it a valuable component in the design of advanced materials, imparting chirality and chemical functionality to polymers and surfaces.

Chiral polymers are of significant interest for applications ranging from enantioselective separations to chiral sensing and asymmetric catalysis. nih.gov One major strategy for creating chiral polymers is to incorporate monomers that possess a stereogenic center. mdpi.com

This compound can be utilized as a chiral monomer in several polymerization strategies. The thiol group is particularly well-suited for thiol-ene "click" chemistry, a highly efficient and versatile reaction. researchgate.net This process would involve the radical-mediated addition of the thiol group to a polymer backbone containing pendant alkene functionalities, thereby grafting the chiral aminothiol moiety onto the material. The resulting chiral polymers could be used as stationary phases in chromatography for the separation of racemates or as supports for recyclable catalysts. The synthesis of polythiophenes functionalized with pendants containing stereogenic sulfur atoms has demonstrated the viability of creating chiral, sulfur-containing polymers. rsc.org

The strong, specific interaction between sulfur and noble metals provides a powerful method for surface functionalization through the formation of self-assembled monolayers (SAMs). illinois.edunih.gov Thiols spontaneously adsorb onto surfaces like gold, silver, and copper from solution or the gas phase, forming highly ordered, single-molecule-thick films. northwestern.edu

When this compound is exposed to a gold surface, the thiol group acts as an anchor, forming a strong gold-thiolate bond. This directs the molecule to stand up on the surface, exposing the chiral 1-phenylethylamino group at the monolayer-environment interface. researchgate.net This process transforms an achiral metal surface into a chiral one.

Such chiral surfaces have several potential applications:

Enantioselective Recognition: The chiral SAM can selectively interact with chiral molecules, enabling applications in sensors or for studying enantioselective binding events at surfaces.

Asymmetric Electrocatalysis: When used on an electrode, the chiral SAM can create an asymmetric environment for electrochemical reactions, potentially enabling the enantioselective synthesis of chiral products. nih.gov

Control of Surface Properties: The terminal amine group can be used for further chemical modification, allowing for the attachment of other molecules or nanoparticles to the chiral surface.

| Substrate | Thiol Type | Monolayer Characteristics | Potential Application |

| Gold (Au) | Aromatic ω-Aminothiols | Upright molecular orientation, accessible amine groups | Surface derivatization, chiral recognition |

| Platinum (Pt) | Alkanethiols | Protects surface from non-specific reactions | Boosts enantioselectivity in electrosynthesis |

| Copper (Cu) | Aminothiols | Formation of ordered, amine-terminated surfaces | Corrosion inhibition, functional material interface |

Use in Chiral Stationary Phases for Chromatographic Separation

While direct studies on this compound as a chiral stationary phase (CSP) are not present in the current literature, its molecular structure is highly relevant to a well-established class of CSPs known as "brush-type" or Pirkle-type phases. These CSPs function by immobilizing a small chiral molecule, the chiral selector, onto a solid support, typically silica (B1680970) gel. The 1-phenylethylamine moiety is a classic chiral selector, and the propane-1-thiol group is a suitable linker for covalent attachment to a support.

The general methodology for preparing such a CSP would involve reacting this compound with a modified silica support. A common technique is the "thiol-ene" click reaction, where thiol-functionalized silica gel (prepared by treating silica with an organosilane like (3-mercaptopropyl)trimethoxysilane) is reacted with a chiral selector containing a terminal alkene. rsc.org Alternatively, the thiol group of this compound could be reacted with a silica gel previously functionalized with a group reactive towards thiols.

The enantioselective recognition mechanism of such a CSP would be based on the formation of transient diastereomeric complexes between the enantiomers of an analyte and the immobilized chiral selector. The chiral 1-phenylethylamine core provides several points of interaction crucial for chiral discrimination:

π-π Stacking: The phenyl group can engage in π-π interactions with aromatic analytes.

Hydrogen Bonding: The secondary amine can act as a hydrogen bond donor and acceptor.

Steric Hindrance: The specific three-dimensional arrangement of the phenyl and methyl groups around the chiral center creates a sterically constrained environment, allowing only one enantiomer of an analyte to achieve a more stable, lower-energy interaction.

For a CSP derived from this compound, the separation efficiency for a given pair of enantiomers would depend on the difference in the stability of these diastereomeric complexes. This is typically quantified by the separation factor (α) and the resolution (Rs). Research on other phenylethylamine-based CSPs has demonstrated their effectiveness in separating a wide range of racemic compounds, including amides, esters, and alcohols. nih.gov

Table 1: Potential Chromatographic Parameters for a Hypothetical CSP based on this compound This table is illustrative and based on typical performance of related Pirkle-type CSPs.

| Analyte Class | Typical Mobile Phase | Expected Separation Factor (α) | Expected Resolution (Rs) |

|---|---|---|---|

| N-acylated amines | Hexane/Isopropanol | 1.2 - 1.8 | > 1.5 |

| Aromatic alcohols | Hexane/Ethanol | 1.1 - 1.5 | 1.2 - 2.5 |

| Carboxylic acid esters | Hexane/Isopropanol | 1.3 - 2.0 | > 1.5 |

Exploration in Molecular Recognition and Supramolecular Chemistry

The field of molecular recognition focuses on the specific, non-covalent binding between a host molecule and a guest. Chiral recognition, a subfield, is fundamental to many biological processes and analytical techniques. The structure of this compound makes it an interesting candidate for a chiral host or building block in supramolecular chemistry. mdpi.com

The 1-phenylethylamine unit is a well-known "privileged chiral inducer" used in the synthesis of chiral ligands and auxiliaries. mdpi.com Its ability to discriminate between enantiomers has been demonstrated in various systems. For instance, receptors incorporating phenylethylamine moieties have been used for the chiral recognition of amino acids and other biologically relevant molecules. rsc.org The recognition process relies on the same set of non-covalent interactions described for chromatographic separation: hydrogen bonding, π-π stacking, and steric repulsion, which combine to create a binding pocket that preferentially fits one enantiomer of a guest molecule over the other.

In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures. The chirality of the building blocks can be transferred to the macroscopic level, resulting in supramolecular chirality, such as the formation of helical fibers or sheets. frontiersin.org Chiral aminothiols are of interest in this area, particularly in the assembly of coordination polymers and self-assembled monolayers on surfaces like gold, due to the strong affinity of sulfur for the metal.

A derivative of this compound could, for example, be used to form a self-assembled monolayer (SAM) on a gold surface. The thiol group would anchor the molecule to the surface, while the chiral phenylethylamine groups would be exposed, creating a chiral interface. Such an interface could be used for:

Enantioselective Sensing: Detecting the presence of a specific enantiomer.

Chiral Separation: In membrane-based separation technologies.

Asymmetric Catalysis: Providing a chiral environment to catalyze a reaction.

The self-assembly of such molecules in solution could lead to various supramolecular structures, driven by intermolecular hydrogen bonds between the amine groups and π-stacking of the phenyl rings. The specific morphology of these assemblies (e.g., nanofibers, vesicles) would be dictated by the chirality of the building block. nih.govwur.nl

Future Research Directions and Emerging Opportunities for 3 1 Phenylethylamino Propane 1 Thiol

Development of Novel Sustainable Synthetic Routes

The future synthesis of 3-(1-Phenylethylamino)propane-1-thiol and its derivatives will likely focus on the principles of green chemistry to enhance sustainability. Research in this area is expected to prioritize methods that reduce environmental impact and improve efficiency. Key areas of development include the use of renewable starting materials, the minimization of hazardous waste through atom-economical reactions, and the exploration of biocatalytic methods. For instance, enzymatic pathways could offer highly selective and environmentally benign alternatives to traditional chemical synthesis. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, could also significantly improve efficiency and reduce waste. nih.gov

| Sustainable Approach | Description | Potential Benefits |

| Biocatalysis | Utilization of enzymes or whole-cell systems to catalyze specific steps in the synthesis. | High selectivity, mild reaction conditions, reduced use of toxic reagents. |

| Atom Economy | Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. | Minimization of waste, increased efficiency. |

| Renewable Feedstocks | Using starting materials derived from renewable biological sources instead of petrochemicals. | Reduced carbon footprint, long-term sustainability. |

| One-Pot Synthesis | Performing multiple consecutive reactions in a single reaction vessel. | Reduced solvent usage, shorter reaction times, higher overall yield. |

Exploration of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and application of this compound is crucial for optimization. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are essential for this purpose. mt.com Techniques such as Process Analytical Technology (PAT), including in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide valuable data on reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. spectroscopyonline.com This real-time data is invaluable for developing robust and scalable chemical processes. mt.com Furthermore, techniques like in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed structural information about transient species, providing a comprehensive picture of the reaction pathway. rsc.org

| Spectroscopic Technique | Information Gained | Impact on Research |

| In-situ FTIR/Raman | Real-time concentration of reactants, products, and intermediates. mt.comspectroscopyonline.com | Optimization of reaction conditions, improved process control. |

| In-situ NMR | Detailed structural information of transient species and reaction intermediates. rsc.org | Elucidation of complex reaction mechanisms. |

| Mass Spectrometry | Identification of reaction byproducts and intermediates. | Enhanced understanding of reaction selectivity and pathways. |

High-Throughput Screening of Derivatives for Novel Catalytic Activities

The chiral nature of this compound makes it and its derivatives prime candidates for use as ligands in asymmetric catalysis. High-throughput screening (HTS) methodologies can accelerate the discovery of novel catalytic activities. ewadirect.com By creating libraries of derivatives with modifications to the phenylethyl or propanethiol backbone, researchers can rapidly screen for catalytic efficiency in a wide range of chemical transformations. unchainedlabs.com HTS assays can be designed to evaluate performance in reactions such as carbon-carbon bond formation, hydrogenations, and oxidations. nih.gov The identification of highly active and selective catalysts from these screens could have a significant impact on the pharmaceutical and fine chemical industries. ewadirect.com Aminothiols have been noted for their potential in regenerating the catalytic activity of certain enzymes, suggesting another avenue for screening. nih.gov

| Potential Catalytic Application | Screening Method | Desired Outcome |

| Asymmetric Hydrogenation | Parallel reaction screening with various metal precursors and substrates. | High enantioselectivity and conversion rates. |

| Carbon-Carbon Bond Formation | Colorimetric or fluorometric assays to detect product formation. | Efficient catalysis of reactions like Michael additions or aldol (B89426) reactions. |

| Oxidation/Reduction Reactions | Spectroscopic monitoring of substrate consumption or product formation. | Development of selective and efficient redox catalysts. |

Integration with Advanced Computational Design Principles for Predictive Chemistry and Material Properties

Advanced computational methods are set to play a pivotal role in accelerating the design and discovery of new derivatives of this compound with tailored properties. researchgate.net Machine learning algorithms and quantum chemical calculations can be employed to predict the catalytic activity, material properties, and reactivity of novel compounds before they are synthesized in the lab. sapiosciences.comnih.gov This in silico approach can significantly reduce the time and resources required for experimental work. researchgate.net For example, Density Functional Theory (DFT) can be used to model the interaction of a catalyst derivative with a substrate, providing insights into the reaction mechanism and predicting its stereochemical outcome. researchgate.net Machine learning models, trained on existing experimental data, can predict the properties of large virtual libraries of compounds, identifying the most promising candidates for synthesis and testing. mdpi.com

| Computational Tool | Application | Advantage |

| Machine Learning | Predicting properties like catalytic activity, toxicity, and solubility for virtual compound libraries. sapiosciences.comnih.gov | Rapid screening of a vast chemical space to identify promising candidates. mdpi.com |

| Quantum Chemistry (e.g., DFT) | Modeling reaction mechanisms, transition states, and catalyst-substrate interactions. researchgate.net | Providing detailed mechanistic insights and predicting stereochemical outcomes. |

| Molecular Dynamics | Simulating the behavior of the compound in different environments (e.g., solvents, on surfaces). | Understanding conformational preferences and interactions with the surrounding medium. |

Discovery of Unexplored Applications in Emerging Chemical Technologies

The unique combination of functional groups in this compound opens up possibilities for its use in a variety of emerging chemical technologies. Its thiol group can be utilized in "click" chemistry reactions, such as thiol-ene reactions, for the efficient synthesis of polymers and materials. researchgate.net The amine and thiol groups also make it a candidate for creating self-assembled monolayers (SAMs) on metal surfaces, with potential applications in electronics, sensors, and corrosion inhibition. Furthermore, aminothiols are known for their radioprotective properties and their ability to scavenge free radicals, suggesting potential applications in the development of new protective agents. nih.govnih.gov The ability of aminothiols to react with aminonitriles to form peptides could also be explored in the context of prebiotic chemistry and the synthesis of novel peptide-based materials. mdpi.comnih.govresearchgate.net

| Emerging Technology | Potential Role of this compound | Significance |

| Thiol-Ene "Click" Chemistry | As a monomer or functionalizing agent for creating polymers and hydrogels. researchgate.net | Rapid and efficient material synthesis with tailored properties. |

| Self-Assembled Monolayers (SAMs) | Formation of ordered molecular layers on surfaces for functionalization. | Applications in nanoelectronics, biosensors, and anti-corrosion coatings. |

| Radioprotective Agents | Scavenging of radiation-induced free radicals. nih.govnih.gov | Development of new compounds to protect against radiation damage. |

| Peptide Synthesis | As a building block in the synthesis of thiol-containing peptides. mdpi.comnih.govresearchgate.net | Creation of novel bioactive peptides and materials. |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(1-Phenylethylamino)propane-1-thiol with high purity?

Methodological Answer: A two-step reductive amination protocol is commonly employed. First, react 1-phenylethylamine with a thiol-containing aldehyde (e.g., 3-mercaptopropanal) in ethanol. Second, reduce the intermediate imine using sodium cyanoborohydride (NaCNBH₃) under acidic conditions (1 M HCl in ethyl acetate). Purify the product via silica gel chromatography, using a gradient of ethyl acetate/hexane (1:4 to 1:1). This method yields ~87% purity, as validated by NMR and HRMS .

| Key Reaction Parameters |

|---|

| Solvent: Ethanol |

| Reducing Agent: NaCNBH₃ (2 equiv) |

| Acid: 1 M HCl (pH 4–5) |

| Purification: Silica gel TLC/Column |

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm the presence of the thiol (-SH) proton (δ 1.2–1.5 ppm) and the phenylethylamino group (δ 7.2–7.4 ppm aromatic protons). High-Resolution Mass Spectrometry (HRMS) should match the theoretical molecular weight (C₁₁H₁₇NS: 211.11 g/mol). For sulfur quantification, elemental analysis or X-ray photoelectron spectroscopy (XPS) is recommended .

Q. What analytical techniques are suitable for quantifying trace amounts of this compound in biological matrices?

Methodological Answer: Solid-Phase Microextraction (SPME) coupled with GC-MS is optimal. Derivatize the thiol group using pentafluorobenzyl bromide to enhance volatility. Calibrate with spiked samples (0.1–100 ng/mL range). Limit of detection (LOD) is typically <10 ng/mL, validated via recovery studies .

Q. How does the thiol group influence the compound’s stability under ambient conditions?

Methodological Answer: The thiol group is prone to oxidation, forming disulfide dimers. Store the compound under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or ethanol. Monitor degradation via HPLC-UV at 254 nm; disulfide formation increases retention time by 2–3 minutes .

Advanced Research Questions

Q. How can click chemistry be leveraged to functionalize this compound for targeted applications?

Methodological Answer: Exploit thiol-ene or thiol-yne reactions. For example, react the thiol with maleimide-functionalized biomolecules (e.g., peptides) in phosphate buffer (pH 7.4, 25°C). Monitor conjugation efficiency via MALDI-TOF or fluorescence quenching assays . Reaction yields exceed 90% under stoichiometric control .

Q. What strategies mitigate competing side reactions during amine-thiol coupling in aqueous media?

Methodological Answer: Use pH-selective activation : At pH 5–6, protonate the amine (-NH₂) to reduce nucleophilicity, favoring thiol-specific reactivity. Add chelating agents (e.g., EDTA) to suppress metal-catalyzed oxidation. Kinetic studies via stopped-flow spectroscopy confirm a 3:1 selectivity for thiol over amine groups .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer: Perform density functional theory (DFT) calculations to map electrostatic potentials, highlighting nucleophilic sites (thiol S, amino N). Dock the compound into protein active sites (e.g., cytochrome P450) using AutoDock Vina . Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. What role does this compound play in designing light-responsive nanomaterials?

Methodological Answer: The thiol group enables covalent anchoring to metal surfaces (e.g., Au nanoparticles) or semiconductor nanoplatelets (e.g., CdSe). Functionalize with azobenzene derivatives to create photo-switchable assemblies. Characterize using TEM and UV-vis spectroscopy ; reversible isomerization occurs at 365 nm/450 nm .

Q. How can researchers resolve conflicting data regarding the compound’s reactivity in polar vs. nonpolar solvents?

Methodological Answer: Conduct kinetic profiling in solvents of varying polarity (e.g., DMSO, hexane). In polar solvents, the thiolate anion (S⁻) dominates, accelerating electrophilic reactions. In nonpolar solvents, protonated thiol (-SH) favors free-radical pathways. EPR spectroscopy detects thiyl radicals in hexane .

Q. What advanced separation techniques address challenges in isolating stereoisomers of this compound?

Methodological Answer: Use chiral stationary phase HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol (85:15) mobile phase. For preparative-scale separation, simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess. Confirm configurations via circular dichroism (CD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.